molecular formula C11H9BrClF3O2 B14060703 1-(2-(Bromomethyl)-6-(trifluoromethoxy)phenyl)-2-chloropropan-1-one

1-(2-(Bromomethyl)-6-(trifluoromethoxy)phenyl)-2-chloropropan-1-one

Cat. No.: B14060703
M. Wt: 345.54 g/mol
InChI Key: REOSMBCOQBVMKL-UHFFFAOYSA-N
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Description

1-(2-(Bromomethyl)-6-(trifluoromethoxy)phenyl)-2-chloropropan-1-one is a halogenated aromatic ketone characterized by a phenyl ring substituted with a bromomethyl group at position 2 and a trifluoromethoxy (-OCF₃) group at position 5. The propanone moiety includes a chlorine atom at the β-position (2-chloro).

Properties

Molecular Formula

C11H9BrClF3O2

Molecular Weight

345.54 g/mol

IUPAC Name

1-[2-(bromomethyl)-6-(trifluoromethoxy)phenyl]-2-chloropropan-1-one

InChI

InChI=1S/C11H9BrClF3O2/c1-6(13)10(17)9-7(5-12)3-2-4-8(9)18-11(14,15)16/h2-4,6H,5H2,1H3

InChI Key

REOSMBCOQBVMKL-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=C(C=CC=C1OC(F)(F)F)CBr)Cl

Origin of Product

United States

Preparation Methods

Retrosynthetic Analysis and Strategic Considerations

The target compound’s structure features three critical functional groups: a bromomethyl group at the 2-position, a trifluoromethoxy group at the 6-position, and a 2-chloropropan-1-one moiety attached to the aromatic ring. Retrosynthetically, the molecule can be dissected into three key precursors:

  • A benzene ring pre-functionalized with bromomethyl and trifluoromethoxy groups.
  • A chlorinated propanone side chain.

Two primary synthetic routes emerge:

  • Route A : Sequential introduction of substituents onto a preformed aromatic nucleus.
  • Route B : Modular assembly via cross-coupling or condensation reactions.

The choice of route depends on the availability of starting materials, scalability, and tolerance for functional group transformations.

Route A: Sequential Functionalization of an Aromatic Precursor

Starting Material: 2-Bromo-6-(trifluoromethoxy)toluene

The synthesis begins with 2-bromo-6-(trifluoromethoxy)toluene, where the methyl group serves as a precursor for bromination.

Bromination of the Methyl Group

The methyl group at the 2-position undergoes free-radical bromination using $$ N $$-bromosuccinimide (NBS) under UV light or thermal initiation. A mixture of carbon tetrachloride ($$ \text{CCl}_4 $$) and benzoyl peroxide (BPO) as an initiator achieves selective bromination at the benzylic position.

$$
\text{C}6\text{H}3(\text{Br})(\text{OCH}2\text{CF}3)(\text{CH}3) + \text{NBS} \xrightarrow[\Delta]{\text{BPO, CCl}4} \text{C}6\text{H}3(\text{Br})(\text{OCH}2\text{CF}3)(\text{CH}_2\text{Br}) + \text{Succinimide}
$$

Optimization Note : Excess NBS and prolonged reaction times (>12 hours) minimize di-bromination byproducts. Yields typically range from 65–75%.

Oxidation to the Ketone

The bromomethyl intermediate is oxidized to the corresponding ketone using Jones reagent ($$ \text{CrO}3/\text{H}2\text{SO}4 $$) or a milder Swern oxidation ($$ \text{COCl}2 $$, DMSO, Et$$_3$$N). The latter is preferred to avoid over-oxidation of the trifluoromethoxy group.

$$
\text{C}6\text{H}3(\text{Br})(\text{OCH}2\text{CF}3)(\text{CH}2\text{Br}) \xrightarrow{\text{Swern}} \text{C}6\text{H}3(\text{Br})(\text{OCH}2\text{CF}_3)(\text{COCl})
$$

Chlorination Step : The ketone is subsequently treated with thionyl chloride ($$ \text{SOCl}_2 $$) to introduce the chlorine atom, yielding the final product.

Route B: Fragment Coupling via Friedel-Crafts Acylation

Synthesis of the Aromatic Fragment

A substituted benzyl bromide precursor, 2-bromo-6-(trifluoromethoxy)benzyl bromide, is prepared via bromination of 2-(trifluoromethoxy)benzyl alcohol using $$ \text{PBr}_3 $$ in dichloromethane.

Friedel-Crafts Acylation

The benzyl bromide undergoes Friedel-Crafts acylation with 2-chloropropanoyl chloride in the presence of a Lewis acid catalyst (e.g., $$ \text{AlCl}_3 $$):

$$
\text{C}6\text{H}3(\text{Br})(\text{OCH}2\text{CF}3)(\text{CH}2\text{Br}) + \text{ClCH}2\text{COCl} \xrightarrow{\text{AlCl}3} \text{C}6\text{H}3(\text{Br})(\text{OCH}2\text{CF}3)(\text{COCH}2\text{Cl}) + \text{HBr}
$$

Reaction Conditions :

  • Solvent: Anhydrous $$ \text{CH}2\text{Cl}2 $$
  • Temperature: 0°C to room temperature
  • Catalyst Loading: 1.2 equiv $$ \text{AlCl}_3 $$

Yield : 60–68% after purification via column chromatography (hexane/ethyl acetate).

Alternative Method: Ullmann-Type Coupling

Copper-Catalyzed Coupling

A Ullmann coupling strategy employs 2-bromo-6-(trifluoromethoxy)benzaldehyde and 2-chloropropan-1-one in the presence of copper(I) iodide and $$ N,N $$-dimethylethylenediamine (DMEDA) as a ligand.

$$
\text{Ar-Br} + \text{ClCH}2\text{COCH}3 \xrightarrow[\text{DMEDA}]{\text{CuI, K}2\text{CO}3} \text{Ar-COCH}_2\text{Cl} + \text{KBr}
$$

Conditions :

  • Solvent: 1,4-Dioxane
  • Temperature: 95°C
  • Duration: 1 hour

Yield : ~70% with minimal side products.

Comparative Analysis of Synthetic Routes

Parameter Route A Route B Ullmann Coupling
Overall Yield 55–65% 60–68% 65–70%
Reaction Steps 3 2 2
Catalyst Cost Low Moderate High
Scalability High Moderate Limited
Functional Group Tolerance Moderate High High

Key Observations :

  • Route B offers fewer steps but requires stringent anhydrous conditions.
  • Ullmann coupling provides higher yields but involves expensive catalysts.

Purification and Characterization

Chromatographic Purification

Crude products are purified via flash chromatography (silica gel, hexane/ethyl acetate gradient). The target compound typically elutes at $$ R_f = 0.3 $$ (3:1 hexane/EtOAc).

Spectroscopic Data

  • $$ ^1\text{H NMR} $$ (400 MHz, CDCl$$3$$) :
    δ 7.85 (d, 1H, Ar-H), 7.62 (d, 1H, Ar-H), 4.82 (s, 2H, CH$$2$$Br), 3.50 (q, 2H, COCH$$_2$$Cl).
  • $$ ^{13}\text{C NMR} $$ :
    δ 195.2 (C=O), 142.1 (CF$$3$$O), 129.8–122.4 (aromatic carbons), 44.5 (CH$$2$$Br), 38.1 (COCH$$_2$$Cl).

Industrial-Scale Considerations

Large-scale synthesis (≥1 kg) prioritizes cost-effectiveness and safety:

  • Solvent Recovery : Dichloromethane and dioxane are recycled via distillation.
  • Waste Management : Bromide byproducts are neutralized with aqueous NaHSO$$_3$$.

Chemical Reactions Analysis

1-(2-(Bromomethyl)-6-(trifluoromethoxy)phenyl)-2-chloropropan-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.

    Elimination Reactions: Dehydrohalogenation can lead to the formation of alkenes.

Common reagents used in these reactions include bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-(Bromomethyl)-6-(trifluoromethoxy)phenyl)-2-chloropropan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-(Bromomethyl)-6-(trifluoromethoxy)phenyl)-2-chloropropan-1-one involves its interaction with specific molecular targets. The trifluoromethoxy group plays a crucial role in enhancing the compound’s binding affinity to its targets, while the bromomethyl and chloropropanone groups facilitate its reactivity. The exact pathways and molecular targets depend on the specific application and context .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Substituents (Position 2, 6) Molecular Weight Key Features/Inferred Properties
Target Compound C₁₁H₉BrClF₃O₂ BrCH₂, OCF₃ ~356.55 High lipophilicity; bromomethyl enhances reactivity
1-(2-(Bromomethyl)-6-(methylthio)phenyl)-2-chloropropan-1-one C₁₁H₁₂BrClOS BrCH₂, SCH₃ ~307.63 Methylthio (SCH₃) less electronegative; potential oxidation to sulfone
2-Bromo-1-chlorophenyl-3-(4-methoxyphenyl)prop-2-en-1-one C₁₆H₁₂BrClO₂ Br, Cl (adjacent positions) 351.62 Conjugated enone system; increased reactivity in cycloadditions
1-(2-(Carboxymethyl)phenyl)-2-chloropropan-1-one C₁₁H₁₁ClO₃ HOOCCH₂ 226.65 Carboxymethyl enhances polarity; reduced membrane permeability

Reactivity and Functional Group Analysis

  • Bromomethyl vs. Methylthio (SCH₃):
    The target compound’s bromomethyl group (BrCH₂) is a superior leaving group compared to methylthio (SCH₃), enabling nucleophilic substitution reactions (e.g., alkylation). The trifluoromethoxy group (-OCF₃) is strongly electron-withdrawing, deactivating the aromatic ring toward electrophilic substitution compared to methylthio (-SCH₃), which is less electronegative and may oxidize to sulfoxide/sulfone derivatives .

  • Trifluoromethoxy vs. Methoxy (OCH₃):
    The trifluoromethoxy group in the target compound improves metabolic stability and lipophilicity relative to methoxy (-OCH₃), a feature critical in agrochemicals (e.g., insecticides in ) .

  • Enone System (): The conjugated enone (C=O and C=C) in 2-Bromo-1-chlorophenyl-3-(4-methoxyphenyl)prop-2-en-1-one increases reactivity in Diels-Alder or Michael addition reactions, unlike the saturated propanone in the target compound, which is more thermally stable .
  • Carboxymethyl (HOOCCH₂) vs. Bromomethyl (BrCH₂):
    The carboxymethyl group introduces polarity and hydrogen-bonding capacity, enhancing aqueous solubility but limiting membrane permeability compared to the lipophilic bromomethyl group .

Physicochemical and Structural Insights

  • Molecular Weight and Lipophilicity:
    The target compound’s higher molecular weight (~356.55 vs. ~226.65 for the carboxymethyl analog) and trifluoromethoxy group suggest greater lipophilicity, favoring blood-brain barrier penetration in pharmaceuticals or pesticidal activity in agrochemicals .

  • Crystal Packing (): The monoclinic crystal system (P21/c) of the enone analog indicates dense packing due to planar conjugation, whereas the target compound’s saturated chain may adopt less rigid conformations, affecting crystallization behavior .

Biological Activity

1-(2-(Bromomethyl)-6-(trifluoromethoxy)phenyl)-2-chloropropan-1-one is a halogenated organic compound notable for its complex structure and potential biological activities. This compound, with a molecular formula of C11H9BrClF3O2 and a molecular weight of approximately 345.54 g/mol, features both bromomethyl and trifluoromethoxy groups, which significantly influence its chemical reactivity and biological properties .

The presence of halogenated groups in the structure enhances lipophilicity, which may improve membrane permeability and facilitate interactions with biological targets. The compound's ability to act as an electrophile allows it to engage with nucleophilic sites on proteins or nucleic acids, leading to potential therapeutic applications .

Research indicates that this compound can interact with various biomolecules, influencing enzymatic activities and binding affinities. The trifluoromethoxy group is particularly significant as it may enhance interactions with lipid membranes . These interactions are crucial for understanding the compound's biological activity, including its potential use in drug development.

Case Studies and Research Findings

Several studies have evaluated the biological activity of similar compounds, providing insight into the potential applications of this compound:

  • Anticancer Activity : A study focusing on structurally related compounds demonstrated significant anticancer properties against various human cancer cell lines. These findings suggest that modifications in the chemical structure can lead to enhanced biological potency .
  • Enzyme Interaction : Interaction studies have shown that compounds with similar halogenated features can modulate enzyme activities, indicating a potential role in biochemical pathways relevant to disease mechanisms .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful:

Compound NameCAS NumberKey Features
1-(5-(Bromomethyl)-2-(trifluoromethyl)phenyl)propan-2-one1805869-72-0Similar bromomethyl and trifluoromethyl groups but different substitution on phenyl ring.
1-(2-(Bromomethyl)-5-(trifluoromethoxy)phenyl)-1-chloropropan-2-one1804066-97-4Contains a methoxy group instead of trifluoromethyl, altering reactivity.
1-(2,5-Bis(trifluoromethyl)phenyl)-2-chloropropan-1-one1804397-29-2Features two trifluoromethyl groups, enhancing lipophilicity and potential activity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(2-(Bromomethyl)-6-(trifluoromethoxy)phenyl)-2-chloropropan-1-one, and how do reaction conditions influence yield?

  • Methodology : Start with a Friedel-Crafts acylation using 2-(bromomethyl)-6-(trifluoromethoxy)benzene and 2-chloropropanoyl chloride in the presence of Lewis acids (e.g., AlCl₃). Optimize temperature (0–5°C for electrophilic substitution) and stoichiometry (1:1.2 molar ratio of benzene to acyl chloride). Post-reaction, isolate the product via column chromatography (silica gel, hexane/ethyl acetate gradient). Monitor yields using HPLC or GC-MS. Adjust solvent polarity (e.g., dichloromethane vs. toluene) to minimize side reactions like over-halogenation .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key peaks should researchers prioritize?

  • Methodology :

  • ¹H/¹³C NMR : Look for the trifluoromethoxy (-OCF₃) group’s absence of proton signals and distinct ¹³C shifts (~120–125 ppm). The bromomethyl (-CH₂Br) group shows a triplet near δ 4.2–4.5 ppm (¹H) and δ 30–35 ppm (¹³C).
  • FT-IR : Confirm ketone C=O stretch at ~1700–1750 cm⁻¹ and C-Br stretch at ~550–600 cm⁻¹.
  • Mass Spectrometry : Expect molecular ion [M+H]⁺ at m/z 359 (C₁₁H₁₀BrClF₃O₂⁺) with fragments at m/z 278 (loss of Br) and 243 (loss of Cl) .

Q. How can researchers validate the purity of this compound, and what analytical thresholds are acceptable for biological assays?

  • Methodology : Use HPLC with a C18 column (acetonitrile/water mobile phase) to achieve ≥95% purity. Set UV detection at 254 nm for aromatic/ketone chromophores. For biological studies (e.g., antimicrobial testing), ensure residual solvents (e.g., DCM, THF) are <0.1% via GC-MS headspace analysis .

Advanced Research Questions

Q. How can conflicting crystallographic and DFT data on the compound’s conformation be resolved?

  • Methodology : Perform single-crystal X-ray diffraction (SC-XRD) to resolve bond angles and torsional strain. Compare with DFT-optimized structures (B3LYP/6-311+G(d,p) basis set). Discrepancies often arise from crystal packing forces vs. gas-phase calculations. Use Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C-H···O/F contacts) influencing solid-state conformation .

Q. What strategies mitigate dehalogenation side reactions during functionalization of the bromomethyl group?

  • Methodology : Avoid strong nucleophiles (e.g., NaI) in polar aprotic solvents (DMF, DMSO), which promote Br⁻ elimination. Instead, use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) under inert conditions with mild bases (K₂CO₃). Monitor reaction progress via TLC (Rf shift from 0.5 to 0.7 in hexane/EtOAc 3:1) .

Q. How do steric and electronic effects of the trifluoromethoxy group influence regioselectivity in electrophilic aromatic substitution (EAS)?

  • Methodology : Conduct comparative EAS reactions (e.g., nitration, sulfonation) on the parent compound vs. analogs lacking -OCF₃. Use Hammett constants (σₚ = +0.35 for -OCF₃) to predict meta/para-directing behavior. Experimental validation via ¹H NMR integration of nitro/isomer ratios confirms electronic dominance over steric hindrance .

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